2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline
Description
The compound 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is a nitrogen-containing heterocyclic molecule featuring a quinoxaline core fused to a bicyclic octahydropyrrolo[3,4-c]pyrrole system substituted with a phenylmethanesulfonyl group. The sulfonyl group enhances solubility and may influence binding affinity in biological systems.
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,15-16-6-2-1-3-7-16)25-13-17-11-24(12-18(17)14-25)21-10-22-19-8-4-5-9-20(19)23-21/h1-10,17-18H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHFHYMYJZQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC4=CC=CC=C4N=C3)S(=O)(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}quinoxaline is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) , also known as MAC30 (Meningioma-associated protein). This protein has been linked to diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease.
Biochemical Pathways
The σ2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation.
Result of Action
The therapeutic utility of σ2 ligands, including this compound, is under investigation in numerous laboratories and on-going clinical trials. Early research suggests that σ2 ligands can prevent the synaptotoxic impact of Aβ oligomers (AβO, oligomers of Aβ42) on neurons by blocking their interactions with neuronal receptors. This suggests that σ2 may be a viable therapeutic target for the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 7f)
- Structure: A pyrazolo-pyridine fused with a quinoline moiety and ester group.
- Synthesis: Prepared via a 12-hour reaction at room temperature using 3-aminoquinoline and hydrochloric acid, yielding 84% orange crystals .
- Key Data : Melting point 248–251°C; elemental analysis (C 70.09%, H 4.41%, N 13.69%) aligns with calculated values .
- Comparison : Unlike the target compound, 7f lacks a sulfonyl group but shares a fused heterocyclic core. The ester group in 7f may reduce metabolic stability compared to sulfonyl substituents.
5-Acetyl-2-methylpyrrole Derivatives
- Structure : Pyrrole substituted with acetyl and methyl groups, forming hydrazones and semicarbazones .
- Synthesis : Produced via Wolff-Kishner reduction and acetyl bromide reactions .
- Key Data : Derivatives exhibit melting points up to 200°C (e.g., semicarbazone). Brominated analogs (m.p. 161°C) highlight substituent effects on stability .
Physicochemical and Functional Properties
Analytical and Crystallographic Methods
- Crystallography : SHELX software (e.g., SHELXL, SHELXD) is critical for structural determination of small molecules and macromolecules, suggesting its utility in resolving the target compound’s conformation .
- Elemental Analysis : Used extensively for compounds like 7f to verify purity and stoichiometry .
Research Implications and Limitations
- Pharmacological Potential: The sulfonyl group in the target compound may improve bioavailability compared to ester-containing analogs like 7f.
- Synthesis Challenges : The bicyclic pyrrolo-pyrrole system likely requires multi-step synthesis, contrasting with simpler pyrrole derivatives .
- Data Gaps : Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
